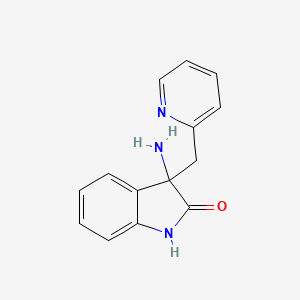

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)-

Beschreibung

The compound 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- is a substituted indole-2-one derivative characterized by:

- A 2H-indol-2-one core, a bicyclic structure with antiaromatic properties that enhance reactivity .

- A 2-pyridinylmethyl substituent, contributing π-π stacking capabilities and influencing solubility due to the pyridine moiety.

This structure is distinct from simpler indole-2-one derivatives, as the pyridinylmethyl group and amino substitution may confer unique pharmacokinetic or pharmacodynamic properties.

Eigenschaften

CAS-Nummer |

646995-93-9 |

|---|---|

Molekularformel |

C14H13N3O |

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

3-amino-3-(pyridin-2-ylmethyl)-1H-indol-2-one |

InChI |

InChI=1S/C14H13N3O/c15-14(9-10-5-3-4-8-16-10)11-6-1-2-7-12(11)17-13(14)18/h1-8H,9,15H2,(H,17,18) |

InChI-Schlüssel |

WKDDSYQWPFTJMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . Another approach is the Vilsmeier-Haack reaction, which utilizes methylene reagents and chloramines to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung verschiedener Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2H-Indol-2-on, 3-Amino-1,3-dihydro-3-(2-pyridinylmethyl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an mehrere Rezeptoren binden und zeigt dabei hohe Affinität und Spezifität. Diese Bindung kann verschiedene biologische Prozesse modulieren und zu den beobachteten Effekten führen.

Wissenschaftliche Forschungsanwendungen

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, exhibiting high affinity and specificity . This binding can modulate various biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Amino vs.

- Pyridinylmethyl vs. Alkyl/Phenyl : The 2-pyridinylmethyl group introduces a heteroaromatic system, differing from hydrophobic alkyl or phenyl groups in . This may enhance binding to metal ions or enzymes via pyridine’s lone pair .

- Comparison to Nintedanib : While nintedanib shares an indole-2-one core, its bulky substituents (e.g., methyl ester, piperazinyl) confer distinct kinase-inhibitory properties, highlighting the impact of substitution on biological activity .

Challenges for the Target Compound :

- Introducing the 2-pyridinylmethyl group may require specialized reagents (e.g., pyridinylmethyl halides) or protective strategies to avoid side reactions with the amino group.

- Compared to halogenated analogues (e.g., ), the pyridinylmethyl substituent could complicate purification due to increased polarity.

Physicochemical Properties

Table 2: Hypothetical Property Comparison

Notes:

- The pyridinylmethyl group likely reduces logP compared to phenyl substituents, improving aqueous solubility.

Biologische Aktivität

2H-Indol-2-one, 3-amino-1,3-dihydro-3-(2-pyridinylmethyl)-, a member of the indole family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula : C13H12N2O

Molecular Weight : 216.25 g/mol

Anticancer Properties

Research indicates that derivatives of 2H-Indol-2-one exhibit potent anticancer activities. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that specific derivatives of 3-amino-1,3-dihydro-2H-indol-2-one possess significant inhibitory effects on cancer cell proliferation. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against a range of bacterial strains and fungi.

- Research Findings : In vitro studies reported in the Journal of Medicinal Chemistry highlighted that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .

The biological activity of 2H-Indol-2-one derivatives is primarily attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : These compounds have been identified as inhibitors of various kinases, which play critical roles in cell signaling pathways.

- Receptor Modulation : Some derivatives act as modulators of neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Research Applications

The versatility of 2H-Indol-2-one derivatives extends to several research applications:

- Drug Development : Ongoing research aims to optimize these compounds for use as therapeutic agents in oncology and infectious diseases.

- Chemical Biology : They serve as valuable tools in studying cellular processes due to their ability to selectively inhibit specific enzymes or receptors.

Data Table: Biological Activities of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.